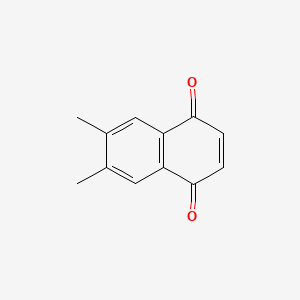
6,7-Dimethyl-1,4-naphthoquinone
概要
説明
6,7-Dimethyl-1,4-naphthoquinone, also known as DMNQ, is a type of 1,4-naphthoquinone that acts as a redox-cycling agent . It typically increases intracellular superoxide and hydrogen peroxide formation . The amount of oxidative stress is proportional to the amount of DMNQ applied and can alter diverse cellular parameters, including signal transduction, mitochondrial function, and gene expression .
Synthesis Analysis
The synthesis of 1,4-naphthoquinone derivatives involves various methods. One method involves the oxidation of naphthalene compounds . Another method involves the reaction of 2,3-dichloro-1,4-naphthoquinone with different amines and thiolat .Molecular Structure Analysis
The molecular structure of 1,4-naphthoquinones, including DMNQ, is characterized by a benzene ring linearly fused to a quinone subunit . They are almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Chemical Reactions Analysis
1,4-Naphthoquinones, including DMNQ, act as strong dienophiles in Diels-Alder reactions . Their adduct with 1,3-butadiene can be prepared by two methods: long exposure of naphthoquinone in neat liquid butadiene taken in huge excess at room temperature or fast catalyzed cycloaddition at low temperature in the presence of tin (IV) chloride .Physical And Chemical Properties Analysis
1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .科学的研究の応用
Synthesis and Derivatives
6,7-Dimethyl-1,4-naphthoquinone, a derivative of naphthoquinone, is studied for its synthesis and potential as a precursor to other chemical compounds. Research by Ashnagar, Bruce, and Lloyd-Williams (1988) explored the thermal treatment of benzoquinone homologues to yield dichloro- and dibromo-naphthoquinones, which could be further alkylated. These compounds serve as key intermediaries in the synthesis of various chemically significant derivatives (Ashnagar, Bruce, & Lloyd-Williams, 1988).
Pharmacological Activities
Naphthoquinones, including derivatives like 6,7-Dimethyl-1,4-naphthoquinone, exhibit a range of pharmacological activities. Mbaveng and Kuete (2014) reviewed the chemistry and pharmacology of related compounds, noting their antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral properties. This highlights the potential of 6,7-Dimethyl-1,4-naphthoquinone in various therapeutic applications (Mbaveng & Kuete, 2014).
Antineoplastic Potential
Research into naphthoquinones has shown promising results in the realm of antineoplastic (anti-cancer) applications. A study by Lin, Lillis, and Sartorelli (1975) demonstrated the strong antitumor activity of naphthoquinone derivatives in mice, indicating the potential use of 6,7-Dimethyl-1,4-naphthoquinone in cancer treatment research (Lin, Lillis, & Sartorelli, 1975).
Electrochemical Applications
Naphthoquinones, including 6,7-Dimethyl-1,4-naphthoquinone, are also explored for their electrochemical applications. Calabrese, Buchanan, and Wrighton (1983) synthesized derivatives used as catalysts for the electrochemical and photoelectrochemical reduction of O2 to H2O2. This indicates potential applications in energy conversion and storage (Calabrese, Buchanan, & Wrighton, 1983).
Cytotoxicity Studies
Studies have also been conducted to understand the cytotoxic nature of naphthoquinone derivatives. Miller, Rodgers, and Cohen (1986) investigated the cytotoxicity of various naphthoquinones to isolated hepatocytes, contributing to the understanding of their toxicity and safety profile, which is essential for any potential therapeutic applications (Miller, Rodgers, & Cohen, 1986).
Antimicrobial Properties
Exploring the antimicrobial properties of naphthoquinone derivatives, research by Shakh et al. (2017) synthesized new heterocyclic naphthoquinone derivatives, finding them to have notable antimicrobial activity. This underscores the potential of 6,7-Dimethyl-1,4-naphthoquinone in developing new antimicrobial agents (Shakh et al., 2017).
作用機序
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents . They can initiate a biological redox cycle by one electron reduction leading to the formation of semiquinones, unstable intermediates that react rapidly with molecular oxygen, generating free radicals .
Safety and Hazards
将来の方向性
Naphthoquinones, including DMNQ, are present in several families of higher plants and have been employed for the treatment of various diseases . They have ecological roles in plant–plant (allelopathy), plant–insect, and plant–microbe interactions . They are also being studied for their potential as antimalarial, antibacterial, antifungal, and anticancer agents .
特性
IUPAC Name |
6,7-dimethylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSNCIHUBDBBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289123 | |
| Record name | 6,7-dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-1,4-naphthoquinone | |
CAS RN |
2202-79-1 | |
| Record name | NSC59307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



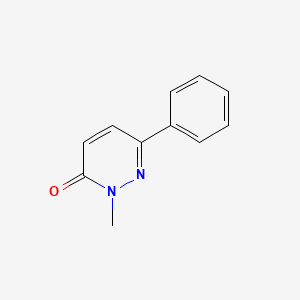
![N,N'-(dimethylsilylene)bis[N-methylacetamide]](/img/structure/B3049708.png)
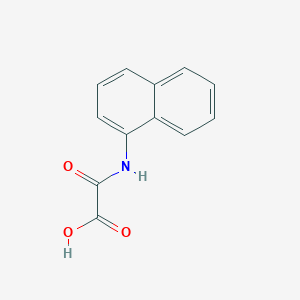
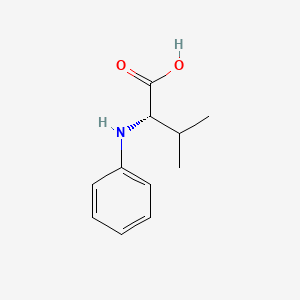


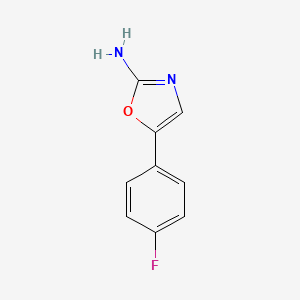
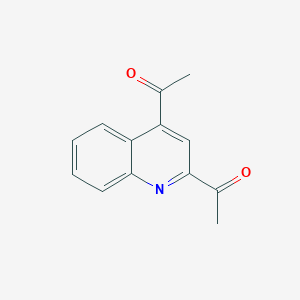
![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)
![tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate](/img/structure/B3049724.png)
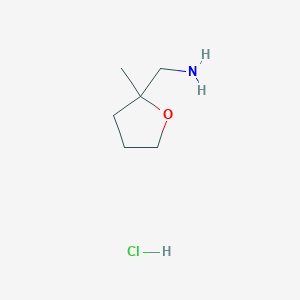
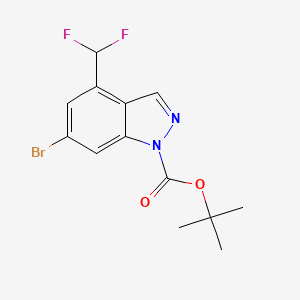
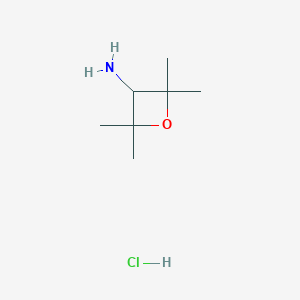
![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)